N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical studies.
Applications De Recherche Scientifique
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor properties. A study by Ibrahim A. Al-Suwaidan et al. (2016) on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, suggesting potential research applications of similar compounds in cancer therapy. The compounds showed potent activity against various cancer cell lines, indicating their relevance in designing new anticancer drugs Al-Suwaidan et al., 2016.
Molecular Docking and Biological Potentials
Another study focused on the synthesis, molecular docking, and evaluation of the biological potentials of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds displayed significant antimicrobial and anticancer activities, highlighting their potential as leads for drug development. The molecular docking study provided insights into the mechanism of action, further underscoring the value of such compounds in scientific research Mehta et al., 2019.
Synthesis and Characterization for Antimicrobial Applications
The synthesis and characterization of new quinazolines with potential antimicrobial agents were explored in a study by N. Desai et al. (2007). The compounds exhibited promising antibacterial and antifungal activities against a variety of pathogens, indicating the potential application of N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide in developing antimicrobial agents Desai et al., 2007.
Cholinesterase Inhibition for Neurological Disorders
Research on N-aryl derivatives of quinazoline-based compounds revealed moderate to good cholinesterase inhibitory activities, suggesting their potential use in treating neurological disorders such as Alzheimer's disease. Compounds with potent inhibitory potential against acetylcholinesterase and butyrylcholinesterase were identified, underscoring the therapeutic potential of quinazoline derivatives in neurodegenerative diseases Riaz et al., 2020.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)27-12-19(24)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHTCKTFHDHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.